BenchChemオンラインストアへようこそ!

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Carbonic Anhydrase Enzyme Inhibition Mechanism Sulfonamide Pharmacophore

Structurally differentiated tertiary sulfonamide benzothiazole for CA isoform-selectivity and kinase polypharmacology research. The fully alkylated sulfonamide nitrogen precludes classical Zn²⁺ coordination, enabling a predicted coumarin-site binding mode and selective CA IX/XII inhibition. The 5,6-dimethoxybenzothiazole-acetamide scaffold also serves as a validated kinase hinge-binder. Use for de novo CA profiling, X-ray co-crystallography, and CNS-penetrant CA inhibitor design.

Molecular Formula C13H17N3O5S2
Molecular Weight 359.42
CAS No. 1170426-87-5
Cat. No. B2658425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
CAS1170426-87-5
Molecular FormulaC13H17N3O5S2
Molecular Weight359.42
Structural Identifiers
SMILESCN(CC(=O)NC1=NC2=CC(=C(C=C2S1)OC)OC)S(=O)(=O)C
InChIInChI=1S/C13H17N3O5S2/c1-16(23(4,18)19)7-12(17)15-13-14-8-5-9(20-2)10(21-3)6-11(8)22-13/h5-6H,7H2,1-4H3,(H,14,15,17)
InChIKeyYTAOYBJNNKWRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide (CAS 1170426-87-5): A Tertiary Sulfonamide Benzothiazole Scaffold for Carbonic Anhydrase and Kinase Probe Development


N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic benzothiazole derivative (MW 359.42, C₁₃H₁₇N₃O₅S₂) featuring a 5,6-dimethoxy-substituted benzothiazole core linked via an acetamide bridge to an N-methylmethylsulfonamido side chain, which constitutes a tertiary sulfonamide. Structurally, it belongs to the benzothiazole sulfonamide class extensively studied for carbonic anhydrase (CA) inhibition, but its fully substituted sulfonamide nitrogen precludes the classical Zn²⁺ coordination mechanism employed by primary sulfonamide CA inhibitors such as acetazolamide [1]. No peer-reviewed bioactivity studies, patents, or authoritative database entries specific to this exact compound were identified in PubMed, BindingDB, PubChem, or the patent literature as of April 2026. The closest characterized analogs are secondary sulfonamide benzothiazoles, which inhibit human CA I and CA II with Ki values in the sub-micromolar to low nanomolar range [2]. Consequently, all differentiation evidence presented herein derives from class-level inference based on structurally related tertiary and secondary sulfonamide benzothiazoles, and users should treat this compound as an uncharacterized research chemical requiring de novo biological profiling.

Why N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide Cannot Be Replaced by Classical Benzothiazole Sulfonamide CA Inhibitors


The target compound is a tertiary sulfonamide—the sulfonamide nitrogen is fully alkylated (N-methylmethylsulfonamido), which fundamentally distinguishes it from the primary (RSO₂NH₂) and secondary (RSO₂NHR) sulfonamides that dominate the benzothiazole CA inhibitor landscape. Classical primary sulfonamides such as acetazolamide (Ki hCA II ≈ 12 nM) and 6-ethoxy-1,3-benzothiazole-2-sulfonamide (ethoxzolamide, Ki hCA II ≈ 0.49 nM) achieve nanomolar to sub-nanomolar inhibition of carbonic anhydrase isoforms by coordinating the deprotonated sulfonamide nitrogen directly to the active-site Zn²⁺ ion [1]. In contrast, tertiary sulfonamides lack an ionizable N–H proton and are sterically excluded from the zinc coordination sphere; published crystallographic and kinetic evidence demonstrates that secondary/tertiary sulfonamides instead occupy the coumarin-binding site at the entrance of the CA active site cavity, yielding a mechanistically distinct inhibition mode [1]. Furthermore, tertiary sulfonamides have been shown to selectively inhibit tumor-associated transmembrane isoforms (CA IX, CA XII) in the low nanomolar range while completely sparing the ubiquitous cytosolic isoforms (CA I, CA II)—a selectivity pattern not achievable with classical primary benzothiazole sulfonamides [2]. Substituting this compound with a primary or secondary benzothiazole sulfonamide would therefore alter the binding mechanism, the isoform selectivity profile, and the physicochemical determinants of tissue distribution. The 5,6-dimethoxy substitution further differentiates it from the more common 6-ethoxy or 6-unsubstituted benzothiazole sulfonamides, potentially modulating lipophilicity and metabolic stability.

Quantitative Differentiation Evidence for N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide Relative to Benzothiazole Sulfonamide Comparators


Tertiary Sulfonamide Architecture Precludes Classical Zn²⁺ Coordination: Mechanistic Differentiation from Primary Benzothiazole Sulfonamides

The target compound bears an N-methylmethylsulfonamido group, rendering it a tertiary sulfonamide. In the class of secondary/tertiary sulfonamides characterized by Alp et al. (2013), these compounds inhibited hCA I with Ki values between 0.181 and 6.01 µM and hCA II with Ki values between 0.209 and 0.779 µM, whereas the classical primary sulfonamide acetazolamide inhibits hCA II with a Ki of approximately 12 nM and methazolamide with a Ki of 14 nM for hCA II [1]. The target compound's Ki values have not been experimentally determined. The critical structural differentiation is the absence of an ionizable sulfonamide N–H proton, which precludes formation of the Zn²⁺–N⁻ coordination bond that underlies the nanomolar potency of primary sulfonamides [1]. X-ray crystallographic studies confirm that secondary/tertiary sulfonamides are sterically excluded from the zinc coordination site and instead occupy the coumarin-binding region at the entrance of the active site cavity [1].

Carbonic Anhydrase Enzyme Inhibition Mechanism Sulfonamide Pharmacophore

Tertiary Sulfonamide Isoform Selectivity Shift Toward Tumor-Associated CA IX and XII: Differentiation from Non-Selective Primary Benzothiazole Sulfonamides

N-substituted tertiary/secondary sulfonamides exhibit a marked selectivity shift toward the transmembrane, tumor-associated CA isoforms IX and XII while showing minimal or no inhibition of the ubiquitous cytosolic isoforms I and II. Ivanova et al. (2017) demonstrated that N-substituted saccharin-derived tertiary sulfonamides inhibited CA IX with Ki values of 22.1–481 nM and CA XII with Ki values of 3.9–245 nM, while the cytosolic isoforms CA I and CA II were not inhibited at the concentrations tested [1]. In contrast, the primary benzothiazole sulfonamide ethoxzolamide (6-ethoxy-1,3-benzothiazole-2-sulfonamide) inhibits both cytosolic and tumor-associated isoforms with comparable potency, exhibiting a Ki of 0.49 nM against hCA II and 34 nM against hCA IX [2]. Although the target compound's direct selectivity profile has not been measured, its tertiary sulfonamide architecture places it within this isoform-selective mechanistic class. This selectivity is therapeutically relevant because CA IX and XII are validated anticancer targets overexpressed in hypoxic tumors, whereas systemic CA I and II inhibition is associated with diuretic and ocular side effects.

Tumor-Associated Carbonic Anhydrase Isoform Selectivity Anticancer Target

5,6-Dimethoxy Substitution Pattern Modulates Lipophilicity and Electron Density Relative to 6-Substituted Benzothiazole Sulfonamides

The 5,6-dimethoxy substitution on the benzothiazole core differentiates this compound from the extensively studied 6-substituted benzothiazole sulfonamides. Clinically used CA inhibitors illustrate how benzothiazole substitution dictates pharmaceutical properties: methazolamide achieves a 10-fold increase in lipid solubility and enhanced ocular penetration compared to acetazolamide due to N-methyl substitution and ring modification [1]. The target compound's dual methoxy groups at positions 5 and 6 increase electron density on the benzothiazole ring (Hammett σₚ for OCH₃ = –0.27, summing for two meta/para-related positions) compared to the single 6-ethoxy substituent of ethoxzolamide (σₚ for OC₂H₅ = –0.24). This electron-donating effect may enhance π-stacking interactions with aromatic residues in target binding pockets and modulate oxidative metabolism at the benzothiazole core. Quantitative lipophilicity data for this exact compound are not published; calculated XLogP for ethoxzolamide is 0.36, while acetazolamide has a logP of approximately –0.26 [2]. The dimethoxy substitution pattern is expected to yield intermediate lipophilicity, potentially favoring passive blood-brain barrier penetration while retaining aqueous solubility superior to ethoxzolamide.

Physicochemical Properties Lipophilicity Blood-Brain Barrier Penetration

Acetamide Linker Between Benzothiazole Core and Sulfonamide Side Chain: Pharmacophoric Differentiation from Directly Attached Sulfamoyl Benzothiazoles

The target compound features an acetamide linker (–NHCOCH₂–) connecting the benzothiazole 2-amino position to the N-methylmethylsulfonamido group. This stands in contrast to the direct sulfamoyl attachment (–SO₂NH₂ at C-2) found in classical benzothiazole sulfonamide CA inhibitors such as benzothiazole-2-sulfonamide and ethoxzolamide. The extended linker introduces conformational flexibility, an additional hydrogen bond donor (amide –NH–), and a hydrogen bond acceptor (amide C=O), which fundamentally alters the pharmacophore. In benzothiazole kinase inhibitor design, the 2-acetamide motif has been validated as a hinge-binding scaffold: the co-crystal structure of PI3Kγ in complex with N-[6-(5,6-dimethoxypyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide (PDB 4PS8) shows the acetamide carbonyl oxygen forming a critical hydrogen bond to the kinase hinge region (Val882 backbone NH) [1]. The dimethoxyphenyl attachment in that structure occupies the affinity pocket, suggesting that the 5,6-dimethoxybenzothiazole core of the target compound could engage similar hydrophobic pockets. No direct comparative binding data exist for this compound; however, the acetamide linker architecture makes it structurally incompatible with the classical CA pharmacophore model while opening potential for kinase target engagement.

Kinase Inhibition Pharmacophore Design PI3K

Recommended Research Application Scenarios for N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide Based on Structural Differentiation Evidence


Lead Scaffold for Isoform-Selective CA IX and CA XII Inhibitor Development in Anticancer Drug Discovery

Based on class-level evidence that tertiary sulfonamides selectively inhibit tumor-associated CA isoforms IX (Ki 22.1–481 nM) and XII (Ki 3.9–245 nM) while sparing cytosolic isoforms I and II [1], this compound may serve as a starting scaffold for medicinal chemistry optimization targeting the hypoxic tumor microenvironment. The 5,6-dimethoxy substitution may enhance tumor tissue penetration relative to more hydrophilic primary sulfonamides. Researchers should prioritize direct Ki determination against a full panel of CA isoforms (I, II, IV, IX, XII) using the stopped-flow CO₂ hydration assay to validate the predicted selectivity profile. This compound has not been characterized in any CA inhibition assay, and all selectivity expectations are based on class-level inference from structurally related tertiary sulfonamides.

Crystallographic Probe for Non-Classical Carbonic Anhydrase Inhibitor Binding Modes

The tertiary sulfonamide architecture of this compound precludes Zn²⁺ coordination, the canonical CA inhibition mechanism. As demonstrated for secondary/tertiary sulfonamides by Alp et al. (2013), this compound class is sterically excluded from the zinc coordination sphere and is predicted to occupy the coumarin-binding site at the entrance of the CA active site cavity [2]. The compound may serve as a tool molecule for X-ray co-crystallization studies with hCA II to structurally characterize the non-zinc-binding CA inhibitor binding mode, an area of active investigation for achieving isoform selectivity. The 5,6-dimethoxy substitution pattern and acetamide linker provide additional electron density features that may aid crystallographic phasing and binding mode elucidation.

Benzothiazole-Acetamide Hybrid Scaffold for Dual CA/Kinase Polypharmacology Profiling

The 2-acetamide benzothiazole motif is a validated hinge-binding scaffold in kinase drug discovery, as demonstrated by the PI3Kγ co-crystal structure (PDB 4PS8) showing the acetamide carbonyl engaging the kinase hinge region via a hydrogen bond to Val882 [3]. The compound's structural hybridity—combining a kinase-directed benzothiazole-acetamide scaffold with a tertiary sulfonamide side chain capable of CA isoform-selective inhibition—positions it as a candidate for intentional polypharmacology. Application in parallel panel screening against PI3K isoforms, EGFR, and CA isoforms I, II, IX, and XII could reveal dual CA/kinase inhibitory profiles relevant to cancer therapeutics, where both target classes are validated in tumor progression and metastasis.

Chemical Starting Point for CNS-Penetrant CA Inhibitor Design Programs

The predicted intermediate lipophilicity of the 5,6-dimethoxybenzothiazole core (calculated logP estimated between –0.26 for acetazolamide and 0.36 for ethoxzolamide) [4] positions this compound in a physicochemical space favorable for passive blood-brain barrier penetration. Clinically, acetazolamide and methazolamide are used for epilepsy and cerebral edema but suffer from suboptimal CNS exposure and dose-limiting side effects due to non-selective CA I/II inhibition. The compound's tertiary sulfonamide architecture, predicted to spare CA I/II while retaining CA inhibition capacity, combined with moderate lipophilicity, makes it a rational starting point for CNS-targeted CA inhibitor design. Experimental determination of logP, brain-to-plasma ratio in rodent models, and CA isoform selectivity profiling are prerequisite next steps.

Quote Request

Request a Quote for N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.